Imatinib-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

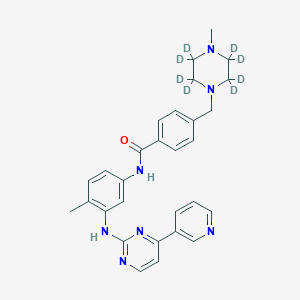

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-AZGHYOHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649425 | |

| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092942-82-9 | |

| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Imatinib-d8 chemical structure and properties

An In-depth Technical Guide to Imatinib-d8: Chemical Structure, Properties, and Experimental Applications

Introduction

Imatinib, a potent and selective tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] Its deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Imatinib in biological matrices.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Imatinib where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[6][7] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry without significantly altering its chemical properties.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide | [7][8] |

| CAS Number | 1092942-82-9 | [6][8][9] |

| Molecular Formula | C₂₉H₂₃D₈N₇O | [4][6][9] |

| Molecular Weight | 501.65 g/mol | [6][7][9] |

| Exact Mass | 501.30922261 Da | [8] |

| Isotopic Purity | Isotopic Enrichment ≥98% | [4] |

| Chemical Purity | ≥95% | [4] |

| Appearance | Off-White to Light Yellow Solid | [10][11] |

| Solubility | Soluble in DMSO, DMF, and slightly soluble in Chloroform, Methanol, and Water. | [4][10][11] |

| Storage | Refrigerator, in a tightly closed container. | [10][11][12] |

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Imatinib in biological samples such as plasma.[13][14][15]

LC-MS/MS Method for Quantification of Imatinib and this compound in Human Plasma

This protocol is adapted from validated methods for the simultaneous quantification of high concentrations of Imatinib and low concentrations of this compound, particularly for use in absolute bioavailability microdosing trials.[14][15][16]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add a working solution of the internal standard (e.g., Imatinib-¹³C,d₃).

-

Add 50 µL of 1M NaOH for basification.

-

Add 1 mL of tertiary-butyl methyl ether (TBME) as the extraction solvent.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A suitable reversed-phase column (e.g., Synergi Fusion-RP).[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Imatinib: Select a less abundant isotope to avoid detector saturation (e.g., m/z 496.3 → 394.2).

-

This compound: m/z 502.3 → 394.2.

-

Internal Standard (Imatinib-¹³C,d₃): m/z 500.3 → 400.2.

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

4. Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking known concentrations of Imatinib and this compound into blank plasma.

-

The concentration range for Imatinib can be 25.0–5,000 ng/mL, and for this compound, it can be 0.01–2.0 ng/mL.[14][15]

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Signaling Pathways and Mechanisms of Action

Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1][2][3] The primary target in CML is the constitutively active BCR-ABL fusion protein.[1][18]

Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Imatinib in plasma samples using this compound as an internal standard.

Figure 2: Experimental workflow for the quantification of Imatinib using this compound.

Logical Relationship Diagram

The use of this compound as an internal standard is based on a clear logical relationship that ensures accurate quantification.

Figure 3: Logical relationship of Imatinib and this compound in quantitative analysis.

Conclusion

This compound is an indispensable tool in the research and development of Imatinib. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, allow for the development of robust and accurate bioanalytical methods. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for its effective application in preclinical and clinical studies, ultimately contributing to the safe and efficacious use of Imatinib in cancer therapy.

References

- 1. droracle.ai [droracle.ai]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purchase [D8]-Imatinib [nucleosyn.com]

- 5. veeprho.com [veeprho.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 1092942-82-9 | LGC Standards [lgcstandards.com]

- 8. This compound | C29H31N7O | CID 25235773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound CAS#: 1092942-82-9 [amp.chemicalbook.com]

- 11. This compound | 1092942-82-9 [amp.chemicalbook.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Development and validation of an LC-MS/MS method for the quantification of imatinib and this compound in human plasma for the support of an absolute bioavailability microdose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Imatinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Imatinib-d8, a deuterated internal standard crucial for the accurate quantification of the anticancer drug Imatinib in pharmacokinetic and therapeutic drug monitoring studies. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for assessing isotopic enrichment, presented in a format tailored for researchers and professionals in drug development.

Introduction to Imatinib and the Role of this compound

Imatinib is a targeted therapy that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions as a specific inhibitor of a number of tyrosine kinase enzymes, including BCR-Abl, c-Kit, and PDGF-R. By blocking the activity of these kinases, Imatinib halts the signaling pathways that drive the proliferation of cancer cells, inducing apoptosis (programmed cell death).

Accurate measurement of Imatinib concentrations in patient plasma is critical for optimizing dosage and ensuring therapeutic efficacy. This compound, a stable isotope-labeled analog of Imatinib, serves as an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS). Its identical chemical properties to Imatinib ensure similar behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification. The deuteration is strategically placed on the piperazine ring, a site less susceptible to metabolic alteration.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of two key intermediates: a deuterated benzoyl chloride derivative and an aminopyrimidine core. The following is a plausible and detailed synthetic pathway based on established organic chemistry principles and adaptations of known procedures for unlabeled Imatinib.

Overall Synthetic Scheme

The synthesis can be logically divided into three main stages:

-

Preparation of the deuterated intermediate: Synthesis of 1-methylpiperazine-d8.

-

Synthesis of the deuterated benzoyl chloride: Preparation of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride.

-

Final amide coupling: Reaction of the deuterated benzoyl chloride with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to yield this compound.

Experimental Protocols

Step 1: Synthesis of 1-methylpiperazine-d8

The synthesis of 1-methylpiperazine-d8 can be achieved through the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.

-

Materials: Piperazine-d8 dihydrochloride, formaldehyde (37% in H₂O), formic acid (88%), sodium hydroxide, diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve piperazine-d8 dihydrochloride (1.0 eq) in water and neutralize with a solution of sodium hydroxide to a pH of approximately 10-11.

-

Extract the free piperazine-d8 with diethyl ether and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain piperazine-d8 as an oil.

-

To a stirred solution of piperazine-d8 (1.0 eq) in formic acid (2.5 eq), add formaldehyde (1.2 eq) dropwise while maintaining the temperature below 60°C.

-

After the addition is complete, heat the reaction mixture at reflux for 2-4 hours until the evolution of carbon dioxide ceases.

-

Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-methylpiperazine-d8 by distillation to yield a colorless liquid.

-

Step 2: Synthesis of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid

This step involves the nucleophilic substitution of a benzylic halide with the newly synthesized 1-methylpiperazine-d8.

-

Materials: 4-(Chloromethyl)benzoic acid, 1-methylpiperazine-d8, sodium carbonate, acetonitrile, hydrogen chloride.

-

Procedure:

-

In a reaction vessel, suspend 4-(chloromethyl)benzoic acid (1.0 eq) and sodium carbonate (2.5 eq) in acetonitrile.

-

Add a solution of 1-methylpiperazine-d8 (1.2 eq) in acetonitrile dropwise to the suspension.

-

Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to ~2 with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid dihydrochloride as a white solid.

-

Step 3: Synthesis of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride for the final coupling step.

-

Materials: 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid dihydrochloride, thionyl chloride (SOCl₂), dichloromethane (DCM).

-

Procedure:

-

Suspend 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid dihydrochloride (1.0 eq) in dry dichloromethane.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (cessation of gas evolution).

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride dihydrochloride, which is used in the next step without further purification.

-

Step 4: Synthesis of this compound

The final step is an amide bond formation between the deuterated acyl chloride and the aminopyrimidine core.

-

Materials: 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride dihydrochloride, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, triethylamine, dichloromethane (DCM).

-

Procedure:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in dry dichloromethane and add triethylamine (3.0 eq).

-

Add a solution of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride dihydrochloride (1.1 eq) in dry dichloromethane dropwise to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as an off-white to pale yellow solid.

-

Isotopic Purity Assessment

The determination of isotopic purity is a critical quality control step to ensure the reliability of this compound as an internal standard. The primary goals are to confirm the number and location of deuterium atoms and to quantify the percentage of the deuterated species relative to any remaining unlabeled or partially labeled molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the isotopic peaks.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: Scan a range that includes the molecular ions of unlabeled Imatinib (m/z 494.25) and this compound (m/z 502.30).

-

Resolution: Set to a high value (e.g., >60,000) to resolve the isotopic fine structure.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound sample.

-

Identify the peak corresponding to the [M+H]⁺ ion of this compound.

-

Analyze the isotopic cluster and compare it to the theoretical distribution for C₂₉H₂₄D₈N₇O.

-

Calculate the isotopic enrichment by determining the relative abundance of the d8 species compared to d0 to d7 species. The isotopic purity is typically expressed as the percentage of the d8 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the location of deuterium incorporation.

-

¹H NMR:

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring should be significantly diminished or absent compared to the spectrum of unlabeled Imatinib. The integration of any residual proton signals in this region can be used to estimate the degree of deuteration.

-

-

²H (Deuterium) NMR:

-

Sample Preparation: Dissolve a sample of this compound in a non-deuterated solvent (e.g., CHCl₃).

-

Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms. The chemical shifts will be similar to the corresponding proton signals in the ¹H NMR spectrum. The presence of signals at the expected chemical shifts for the piperazine ring confirms the location of the deuterium labels.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purity of this compound. Data is compiled from various commercial suppliers and literature sources.

| Parameter | Typical Value | Method of Analysis |

| Synthesis Yield | ||

| Overall Yield | 30-50% | Gravimetric |

| Purity | ||

| Chemical Purity | >98% | HPLC |

| Isotopic Purity | ||

| Isotopic Enrichment | ≥98% (d8) | HRMS |

| Deuterium Incorporation | 8 Deuterium atoms | HRMS, NMR |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway inhibited by Imatinib and the general workflow for the synthesis and analysis of this compound.

Caption: Imatinib signaling pathway inhibition.

Caption: this compound synthesis and analysis workflow.

Conclusion

The synthesis of this compound is a critical process for the development of robust and reliable bioanalytical methods for its parent drug, Imatinib. This guide has provided a detailed, plausible synthetic route and comprehensive protocols for the assessment of its isotopic purity. The successful synthesis and rigorous quality control of this compound are paramount to its function as an internal standard, ultimately contributing to the safe and effective use of Imatinib in clinical practice. Researchers and drug development professionals are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and analytical requirements.

Decoding the Imatinib-d8 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Imatinib-d8 is a critical document. It provides the necessary assurance of identity, purity, and quality for its use in quantitative bioanalytical studies. This in-depth guide explains the key components of a typical this compound CoA, detailing the experimental methodologies and presenting the data in a clear, accessible format.

Compound Identification and Characterization

A Certificate of Analysis for this compound begins with the fundamental identification of the compound. This section provides essential information about the molecule's chemical properties.

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 1092942-82-9[1][2][3] |

| Molecular Formula | C₂₉H₂₃D₈N₇O[3][4] |

| Molecular Weight | 501.65 g/mol [3] |

| Appearance | Solid[4] |

| Solubility | Soluble in DMSO, DMF, and Water[4] |

Purity and Assay Data

The purity of a stable isotope-labeled internal standard is paramount for accurate quantification in mass spectrometry-based assays. The CoA will detail the results of various analytical techniques used to assess the purity of this compound.

| Analytical Test | Method | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Isotopic Purity (Isotopic Enrichment) | Mass Spectrometry (MS) | ≥98%[4] |

| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C guidelines |

| Water Content | Karl Fischer Titration | ≤0.5% |

| Assay (by HPLC) | Relative to a reference standard | 95.0% - 105.0% |

Experimental Protocols

Detailed methodologies are crucial for understanding and potentially replicating the quality control testing. Below are the protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Assay

Purpose: To determine the chemical purity of this compound and to quantify its concentration (assay) relative to a known reference standard.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol mixture).[5] The specific gradient program is optimized to achieve good separation of this compound from any potential impurities.

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[5]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]

-

Detection Wavelength: UV detection at a wavelength where Imatinib absorbs strongly, such as 264 nm.[5]

-

Injection Volume: A small, precise volume of the sample solution (e.g., 10 µL) is injected.[5]

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing the material and dissolving it in a suitable solvent (diluent), such as a mixture of water and acetonitrile.[5]

-

Working solutions for the calibration curve and quality control samples are prepared by diluting the stock solution to known concentrations.

Data Analysis:

-

Purity: The peak area of this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage.

-

Assay: A calibration curve is generated by plotting the peak areas of the reference standard at different concentrations. The concentration of the this compound sample is then determined by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS) for Isotopic Purity

Purpose: To confirm the identity of this compound and to determine its isotopic enrichment.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

Methodology:

-

Ionization: The this compound sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the expected m/z will be higher than that of unlabeled Imatinib due to the presence of eight deuterium atoms.[6]

-

Isotopic Distribution: The relative abundance of the ion corresponding to this compound is compared to the abundances of ions with fewer deuterium atoms and the unlabeled Imatinib.

Data Analysis: The isotopic purity is calculated as the percentage of the deuterated species relative to all isotopic variants of the molecule.

Imatinib's Mechanism of Action and Signaling Pathways

Imatinib is a potent and selective inhibitor of several tyrosine kinases.[7][8] Understanding its mechanism of action is crucial for its application in research and drug development. Imatinib targets the ATP-binding site of these kinases, preventing the transfer of phosphate from ATP to their substrates.[8][9] This blocks the downstream signaling pathways that are critical for cell proliferation and survival.[7][8]

The following diagram illustrates the primary signaling pathways inhibited by Imatinib.

Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling and cellular proliferation.

Experimental Workflow for Bioanalytical Quantification

This compound is primarily used as an internal standard in the quantification of Imatinib in biological matrices like plasma.[2][10][11] The following diagram outlines a typical experimental workflow for an LC-MS/MS-based bioanalytical assay.

Caption: A typical workflow for the quantification of Imatinib in plasma using this compound as an internal standard.

By thoroughly understanding the information presented in an this compound Certificate of Analysis, researchers can have high confidence in the quality of their internal standard, leading to more accurate and reliable results in their pharmacokinetic and other quantitative studies.

References

- 1. This compound | CAS 1092942-82-9 | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Purchase [D8]-Imatinib [nucleosyn.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. Development and validation of an LC-MS/MS method for the quantification of imatinib and this compound in human plasma for the support of an absolute bioavailability microdose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated vs. Non-Deuterated Imatinib for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of deuterated imatinib in mass spectrometry, primarily as an internal standard for the quantification of non-deuterated imatinib. We will delve into the principles behind this application, present detailed experimental protocols, and compare the analytical performance against methods using non-deuterated internal standards. Furthermore, we will visualize the key signaling pathways affected by imatinib.

Introduction: The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are a common choice for SIL-IS. The fundamental principle is that a deuterated analog is chemically identical to the analyte of interest and will therefore exhibit similar behavior during sample preparation (extraction, derivatization) and chromatographic separation. However, due to the mass difference, it can be distinguished by the mass spectrometer.

The use of a deuterated internal standard like imatinib-d8 for the quantification of imatinib offers several advantages over non-deuterated internal standards (e.g., structural analogs like trazodone or verapamil):

-

Correction for Matrix Effects: Co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction.

-

Compensation for Variability: A SIL-IS can account for variations in sample preparation, injection volume, and instrument response.

-

Improved Precision and Accuracy: By minimizing the impact of the aforementioned variables, the use of a deuterated internal standard leads to more precise and accurate quantification.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various validated LC-MS/MS methods for imatinib quantification, highlighting the performance characteristics when using a deuterated internal standard (this compound).

| Parameter | Imatinib with this compound IS | Imatinib with Non-Deuterated IS (Trazodone) | Reference |

| Linearity Range | 50 - 7500 ng/mL | 0.03 - 75 ng/mL | [1][2] |

| Intra-day Precision (CV%) | ≤3.1% | 6.5% - 8.4% | [1][2] |

| Inter-day Precision (CV%) | ≤5.6% | 4.3% - 8.4% | [1][2] |

| Accuracy | Not explicitly stated, but method validated | Not explicitly stated, but method validated | [1][2] |

| Recovery | 74.8 - 80.5% | Not explicitly stated | [1] |

| Matrix Effect | 90.0 - 109.7% (indicating minimal effect) | No interference from ion suppression reported | [1][2] |

| Parameter | Imatinib with this compound IS (for microdosing study) | Reference |

| Linearity Range (Imatinib) | 25.0 - 5,000 ng/mL | [3][4] |

| Linearity Range (this compound) | 0.01 - 2.0 ng/mL | [3][4] |

| Internal Standard Used | Imatinib-13C,d3 | [3] |

Experimental Protocols: A Synthesized Approach

This section provides a detailed, synthesized experimental protocol for the quantification of imatinib in human plasma using this compound as an internal standard, based on methodologies described in the literature.[1]

Sample Preparation (Protein Precipitation)

-

Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Precipitation: Add 200 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A gradient elution is typically employed to achieve good separation of imatinib and its metabolites from other plasma components.

-

Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Data Analysis: The ratio of the peak area of imatinib to the peak area of this compound is used to calculate the concentration of imatinib in the sample against a calibration curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Imatinib Mechanism of Action: Inhibition of Tyrosine Kinases

Imatinib is a tyrosine kinase inhibitor that targets several key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate the primary pathways inhibited by imatinib.

References

- 1. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Development and validation of an LC-MS/MS method for the quantification of imatinib and this compound in human plasma for the support of an absolute bioavailability microdose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Stability of Imatinib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stability investigation of Imatinib-d8, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document outlines experimental protocols for forced degradation studies, presents comparative stability data, and visualizes the key signaling pathways affected by Imatinib.

Introduction

Imatinib is a cornerstone in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its mechanism of action involves the targeted inhibition of specific tyrosine kinases, including Bcr-Abl, c-Kit, and PDGF-R.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to improve the metabolic stability and pharmacokinetic profile of drug molecules. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic metabolism. This guide explores the potential stability advantages of this compound through a series of simulated stability studies.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The following tables summarize the quantitative data from forced degradation studies on both Imatinib and this compound. The data for Imatinib is based on published literature, while the data for this compound is an extrapolation based on the known principles of the kinetic isotope effect, suggesting a greater stability of the deuterated compound.[6]

Table 1: Stability of Imatinib under Forced Degradation Conditions [6]

| Stress Condition | Parameters | Duration | Degradation (%) |

| Thermal | 40°C | 7 days | < 7% |

| Humidity | >90% RH | 2 days | No significant change |

| Acidic | pH 4 | - | Stable |

| Alkaline | pH 10 | - | Stable |

| Neutral | pH 7 | - | ~35-40% |

| Photolytic | Short UV light | 4 hours | ~15% |

Table 2: Extrapolated Stability of this compound under Forced Degradation Conditions

| Stress Condition | Parameters | Duration | Estimated Degradation (%) |

| Thermal | 40°C | 7 days | < 5% |

| Humidity | >90% RH | 2 days | No significant change |

| Acidic | pH 4 | - | Stable |

| Alkaline | pH 10 | - | Stable |

| Neutral | pH 7 | - | ~25-30% |

| Photolytic | Short UV light | 4 hours | ~10% |

Note: The data for this compound is a scientific extrapolation and should be confirmed by experimental studies.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol 1: Forced Degradation of this compound

This protocol outlines the procedures for subjecting this compound to various stress conditions to induce degradation.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 80°C for 2 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Alkaline Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Heat the mixture at 80°C for 2 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

-

After exposure, allow the powder to cool to room temperature.

-

Prepare a 100 µg/mL solution in the mobile phase.

-

-

Photolytic Degradation:

-

Expose a 1 mg/mL solution of this compound to UV light (254 nm) in a photostability chamber for 24 hours.

-

Prepare a 100 µg/mL solution in the mobile phase.

-

-

Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase that has not been subjected to any stress conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound[6][7][8][9]

This HPLC method is designed to separate the parent this compound peak from any potential degradation products.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 4.5) in a ratio of 35:65 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the control and stressed samples.

-

Run the chromatogram for a sufficient time to ensure the elution of all degradation products (e.g., 20 minutes).

-

Identify the peak for this compound based on the retention time of the control sample.

-

Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Imatinib and a typical experimental workflow for stability testing.

Signaling Pathways

Imatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of Bcr-Abl, c-Kit, and PDGF-R, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[1][7][8][9][10][11]

Caption: Imatinib Inhibition of the Bcr-Abl Signaling Pathway.

Caption: Imatinib Inhibition of c-Kit and PDGF-R Signaling Pathways.[12][13][14][15][16]

Experimental Workflow

The following diagram illustrates the logical flow of a typical forced degradation study.

Caption: Experimental Workflow for this compound Stability Testing.

Conclusion

This technical guide provides a foundational understanding of the stability of this compound. The presented data, based on established principles and literature, suggests that this compound likely possesses enhanced stability compared to its non-deuterated counterpart, particularly under hydrolytic and photolytic stress. The detailed experimental protocols offer a clear roadmap for conducting preliminary stability assessments. The visualized signaling pathways and experimental workflow provide a clear conceptual framework for researchers in the field. It is imperative that the extrapolated stability data for this compound be confirmed through rigorous experimental validation to fully characterize its stability profile for drug development purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. Signaling by PDGF | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. BIOCARTA_PDGF_PATHWAY [gsea-msigdb.org]

Methodological & Application

Application Note: Quantification of Imatinib in Human Plasma using LC-MS/MS with Imatinib-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Imatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard, Imatinib-d8, for accurate quantification. This robust method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Imatinib concentrations.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Monitoring plasma concentrations of Imatinib is crucial for optimizing therapeutic efficacy and minimizing toxicity, as significant inter-individual pharmacokinetic variability has been observed. LC-MS/MS has become the preferred method for the analysis of Imatinib in biological matrices due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Experimental

Materials and Reagents

-

Imatinib (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 4.6 x 100 mm, 2.4 µm)[1]

Preparation of Solutions

Stock Solutions (1 mg/mL):

-

Imatinib Stock: Accurately weigh and dissolve Imatinib in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock (Internal Standard - IS): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

Working Solutions:

-

Imatinib Working Solutions: Prepare serial dilutions of the Imatinib stock solution in a methanol:water (50:50, v/v) mixture to create working solutions for calibration curve standards and quality control samples.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the Imatinib working solutions into drug-free human plasma. A typical calibration curve range is 5-5000 ng/mL.[1][2]

Sample Preparation

A protein precipitation method is employed for sample preparation.[1][2][3]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the IS working solution (this compound, 100 ng/mL).

-

Vortex briefly to mix.

-

Add 400 µL of chilled methanol containing 0.1% formic acid to precipitate proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 100 mm, 2.4 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.7 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C |

| Gradient Elution | A suitable gradient should be optimized to ensure separation from matrix components. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Spray Voltage | 3 kV[1] |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | 350°C[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Imatinib | 494.3 | 394.3[5] |

| This compound (IS) | 502.3 | 394.3[6] |

Results and Data Presentation

The concentration of Imatinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

| Concentration (ng/mL) | Imatinib Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 5 | 12,345 | 543,210 | 0.0227 |

| 10 | 24,680 | 541,987 | 0.0455 |

| 50 | 125,987 | 545,112 | 0.2311 |

| 100 | 250,123 | 542,890 | 0.4607 |

| 500 | 1,245,678 | 544,321 | 2.2885 |

| 1000 | 2,510,987 | 543,765 | 4.6178 |

| 2500 | 6,234,567 | 542,109 | 11.499 |

| 5000 | 12,456,789 | 543,987 | 22.900 |

Table 2: Quality Control Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 15 | 14.5 | 96.7 | 4.5 |

| Mid QC | 750 | 762 | 101.6 | 3.2 |

| High QC | 4000 | 3950 | 98.8 | 2.8 |

Experimental Workflow Diagram

Caption: Workflow for Imatinib quantification.

Conclusion

The described LC-MS/MS method for the quantification of Imatinib in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for a variety of research applications, including pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. phmethods.net [phmethods.net]

- 3. Rapid LC-MS/MS method for quantifying imatinib in plasma. [wisdomlib.org]

- 4. Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Imatinib in Human Plasma Using Imatinib-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Imatinib in human plasma samples using Imatinib-d8 as an internal standard (IS). The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Imatinib is a targeted therapy used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). It functions as a selective inhibitor of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R.[1][2] Therapeutic drug monitoring of Imatinib is crucial to ensure optimal dosing, assess patient adherence, and investigate potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to accurate and precise results.

Mechanism of Action: Imatinib Signaling Pathway

Imatinib exerts its therapeutic effect by blocking the ATP-binding site of the BCR-ABL oncoprotein.[3] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival in cancer cells.[4][5][6][7][8]

Caption: Imatinib's mechanism of action in inhibiting the BCR-ABL signaling pathway.

Experimental Protocols

The following protocols outline common procedures for the extraction and analysis of Imatinib from human plasma.

Sample Preparation

A critical step to remove plasma proteins and other interfering substances. Three common methods are presented below.

a) Protein Precipitation (PPT)

-

Principle: A simple and rapid method where a solvent is added to precipitate proteins.

-

Protocol:

-

To 100 µL of human plasma, add a known concentration of this compound internal standard.

-

Add 400 µL of a precipitation solvent (e.g., methanol or acetonitrile).[9]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.[9]

-

Collect the supernatant for LC-MS/MS analysis.

-

b) Liquid-Liquid Extraction (LLE)

-

Principle: Separates analytes based on their differential solubility in two immiscible liquids.

-

Protocol:

-

Spike plasma samples with this compound internal standard.

-

Add an extraction solvent (e.g., tert-Butyl methyl ether - TBME).

-

Vortex to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[10]

-

c) Solid-Phase Extraction (SPE)

-

Principle: Utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., C18).

-

Load the plasma sample containing this compound.

-

Wash the cartridge to remove interfering substances.

-

Elute Imatinib and this compound with a suitable solvent.

-

Evaporate the eluate and reconstitute for analysis.

-

LC-MS/MS Analysis

The extracted samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

Caption: General workflow for the analysis of Imatinib in human plasma.

a) Liquid Chromatography Conditions

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Zorbax SB-C18 | XTerra RP18[11] |

| Mobile Phase A | 4 mM Ammonium Formate, pH 3.2 | 4 mmol/L Ammonium Formiate buffer, pH 3.2[11] |

| Mobile Phase B | Acetonitrile | Acetonitrile[11] |

| Flow Rate | 0.8 mL/min | Gradient elution |

| Elution Mode | Isocratic (55% A + 45% B) | Gradient |

| Column Temperature | 60°C | Not specified |

b) Mass Spectrometry Conditions

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[12] |

| MRM Transitions | To be optimized for the specific instrument. Generally monitors the precursor to product ion transitions for both Imatinib and this compound. |

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Imatinib using this compound as an internal standard.

Table 1: Linearity and Quantification Limits

| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Wojnicz et al. | 10 - 5000 | 10 |

| Roosendaal et al.[10][13] | 25.0 - 5,000 (Imatinib)0.01 - 2.0 (this compound) | 25.0 (Imatinib)0.01 (this compound) |

| Gota et al.[11] | 10 - 5000 | 10 |

| Ha et al.[12] | 10 - 2000 | 10 |

| De Francia et al.[14] | 50 - 7500 | 50 |

| Ai et al.[9] | 50 - 5000 | 50 |

Table 2: Method Precision and Accuracy

| Method Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Bias (%) |

| Wojnicz et al. | < 2% | < 7% | 95 - 108% |

| Gota et al.[11] | < 8% | < 8% | < 8% |

Table 3: Recovery

| Method Reference | Extraction Recovery (%) |

| Wojnicz et al. | > 80% and < 120% |

| Gota et al.[11] | > 90% |

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of Imatinib in human plasma. The protocols and data presented here offer a comprehensive guide for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of Imatinib. Method validation parameters consistently demonstrate high sensitivity and reliability across various sample preparation and chromatographic techniques.

References

- 1. droracle.ai [droracle.ai]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

- 6. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of an LC-MS/MS method for the quantification of imatinib and this compound in human plasma for the support of an absolute bioavailability microdose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Sample Preparation Techniques for the Quantitative Analysis of Imatinib in Biological Matrices Using Imatinib-d8

Audience: Researchers, scientists, and drug development professionals.

Introduction Imatinib is a potent tyrosine kinase inhibitor (TKI) used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] It functions by inhibiting specific tyrosine kinases, including BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4] Therapeutic Drug Monitoring (TDM) of imatinib is crucial to ensure optimal efficacy and minimize toxicity, as treatment responses are often correlated with plasma concentrations.[2] For accurate quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (IS), such as Imatinib-d8, is employed to correct for matrix effects and variations during sample processing and analysis.

This application note provides detailed protocols and comparative data for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of imatinib in plasma, using this compound as the internal standard.

Mechanism of Action: Imatinib Signaling Pathways

Imatinib selectively targets the ATP-binding site of specific tyrosine kinases. In CML, it inhibits the constitutively active Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[5][6][7] Similarly, it inhibits the c-Kit and PDGFR tyrosine kinases, which are often mutated and constitutively active in GISTs.[1][5]

General Experimental Workflow

The quantification of imatinib in biological samples typically follows a standardized workflow, beginning with sample collection and culminating in data analysis. The use of this compound at the initial stage is critical for accurate quantification.

Sample Preparation Protocols

The choice of sample preparation technique depends on the required sensitivity, sample volume, and laboratory throughput. This compound should be used as the internal standard for all methods.

Protein Precipitation (PPT)

A simple and rapid method suitable for high-throughput analysis. However, it may result in higher matrix effects due to incomplete removal of endogenous components.[5] Acetonitrile is often preferred as it provides better protein removal compared to methanol.[5]

Experimental Protocol:

-

Pipette 100 µL of serum or plasma sample into a 2.0 mL polypropylene tube.[8]

-

Add 50 µL of the this compound internal standard working solution (e.g., 5.0 µg/mL).[8]

-

Add 400 µL of chilled methanol or acetonitrile to precipitate proteins.[8]

-

Vortex the mixture for approximately 20-30 seconds.[8]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C.[9]

-

Reconstitute the dried extract in 100 µL of the mobile phase.[9]

-

Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers cleaner extracts compared to PPT, reducing matrix effects. It involves partitioning the analyte and internal standard between two immiscible liquid phases.

Experimental Protocol:

-

To a suitable tube, add 100 µL of plasma, calibration standards, or quality control samples.

-

Add the this compound internal standard.

-

Add an appropriate volume of a basic solution (e.g., 100 µL of 0.1 M NaOH) to adjust the pH.

-

Add 1 mL of an organic extraction solvent, such as tert-Butyl methyl ether (TBME).[10]

-

Vortex the mixture vigorously for 5-10 minutes.

-

Centrifuge at approximately 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject the sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is considered the most effective method for removing interfering matrix components, providing the cleanest extracts and minimizing ion suppression.[11] It is highly selective but can be more time-consuming and costly than PPT or LLE.

Experimental Protocol:

-

Pipette 100 µL of the plasma sample into a polypropylene tube.[11]

-

Add 50 µL of the this compound internal standard working solution.[11]

-

Add 400 µL of 1.25% orthophosphoric acid to the sample to break drug-protein binding.[11]

-

Vortex the pre-treated sample.[11]

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or Strata-X-C) with 1 mL of methanol followed by 1 mL of HPLC-grade water.[2][6]

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[11]

-

Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.[12] An additional wash with a weak organic solvent (e.g., 5% methanol in water) can be performed.

-

Elution: Elute imatinib and this compound with 1 mL of methanol. Some methods may use an ammoniated elution solvent (e.g., 2M ammonium hydroxide in methanol).[6][12]

-

Evaporate the eluate to dryness under a nitrogen stream.[12]

-

Reconstitute the residue in 100-200 µL of mobile phase and inject it into the LC-MS/MS system.[12]

Quantitative Data Summary

The performance of each sample preparation method varies. The following tables summarize key quantitative parameters reported in the literature for imatinib analysis.

Table 1: Comparison of Sample Preparation Techniques for Imatinib Analysis

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery (%) | ~92.5[13] | Efficient, but specific % not always stated[10] | 73 - 96[2][12][14] |

| LLOQ (ng/mL) | 0.03[13] | 0.01 (for this compound)[10] | 5 - 50[2][6][12] |

| Linearity Range (ng/mL) | 0.03 - 75[13] | 25 - 5,000[10][15] | 10 - 5,000[2][14] |

| Matrix Effect | Potential for ion suppression[5] | Low background noise reported[10] | Minimal interference[11] |

Table 2: Representative Method Validation Parameters (LC-MS/MS)

| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Source |

| Imatinib | Low QC | < 11.9% | < 11.9% | Within 8.3% | [2][14] |

| Medium QC | < 11.9% | < 11.9% | Within 8.3% | [2][14] | |

| High QC | < 11.9% | < 11.9% | Within 8.3% | [2][14] | |

| This compound | LLOQ (0.01 ng/mL) | N/A | N/A | N/A | [10] |

| Low QC (0.03 ng/mL) | N/A | N/A | N/A | [10] | |

| High QC (1.50 ng/mL) | N/A | N/A | N/A | [10] |

Note: Precision and accuracy values can vary significantly between laboratories and specific validated methods.

Conclusion

The selection of an appropriate sample preparation technique is critical for the reliable quantification of imatinib in biological matrices.

-

Protein Precipitation is a fast and simple method ideal for high-throughput screening but may suffer from significant matrix effects.

-

Liquid-Liquid Extraction provides cleaner samples than PPT and is effective for achieving low limits of quantification.[10]

-

Solid-Phase Extraction offers the highest degree of sample cleanup, minimizing matrix interference and ensuring the most accurate and precise results, though it is more labor-intensive.[11]

In all methodologies, the use of this compound as an internal standard is essential to compensate for analyte loss during sample processing and to correct for ion suppression or enhancement in the mass spectrometer, thereby ensuring the highest quality of bioanalytical data for clinical and research applications.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Imatinib - Wikipedia [en.wikipedia.org]

- 4. Imatinib | Cell Signaling Technology [cellsignal.com]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Pathways: BCR-ABL | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imatinib mesylate inhibits cell growth of malignant peripheral nerve sheath tumors in vitro and in vivo through suppression of PDGFR-β - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Imatinib and Imatinib-d8 in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Therapeutic Drug Monitoring (TDM) of imatinib is crucial due to significant inter-individual variability in its plasma concentrations, which correlates with both therapeutic efficacy and toxicity.[2][3] To ensure accurate and precise quantification, a stable isotope-labeled internal standard, such as Imatinib-d8, is employed to correct for variations during sample preparation and analysis.[4][5]

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of imatinib and its deuterated internal standard, this compound, in human plasma. The method utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Imatinib reference standard

-

This compound reference standard (Internal Standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ultrapure Water

-

Control human plasma (K3 EDTA)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

A triple quadrupole tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., XTerra® RP18, 150 x 4.6 mm, 5 µm)[6][7] |

| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Formate in Water[8][9] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8][9] |

| Elution Mode | Isocratic: 40% A / 60% B[8][9] |

| Flow Rate | 0.8 mL/min[8][9] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[6] |

| Run Time | 5-8 minutes[2][8] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[10] |

| Analyte | Precursor Ion (m/z) |

| Imatinib | 494.5[10] |

| This compound (IS) | 502.0[5] |

Protocol for Sample Preparation and Analysis

1. Preparation of Stock and Working Solutions:

- Prepare primary stock solutions of Imatinib and this compound in methanol at a concentration of 1 mg/mL.[5]

- Prepare a series of working standard solutions for the calibration curve by serially diluting the Imatinib stock solution with a 50:50 mixture of acetonitrile and water.

- Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

- Spike blank human plasma with the appropriate Imatinib working solutions to create calibration standards at concentrations covering the desired analytical range (e.g., 5 ng/mL to 5000 ng/mL).[8][11]

- Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).

3. Protein Precipitation Extraction Protocol:

- Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

- Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[2]

- Vortex vigorously for 1 minute.

- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Performance and Data

The described method is highly selective and robust for the quantification of Imatinib. The use of a stable isotope-labeled internal standard ensures high precision and accuracy.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 5.0 - 5000 ng/mL[8][11] |

| Correlation Coefficient (r²) | > 0.996[2] |

| Lower Limit of Quantification (LLOQ) | 5.05 ng/mL[8][9] |

| Intra- and Inter-day Precision (%CV) | < 5%[8][9] |

| Accuracy (% Bias) | Within ±10% (91.7% to 102.0%)[8][9] |

| Extraction Recovery | > 85%[6] |

Visualized Workflow

The logical flow from sample receipt to final data reporting is outlined in the diagram below.

Caption: Experimental workflow for Imatinib quantification.

Conclusion

The LC-MS/MS method presented provides a reliable and efficient protocol for the quantitative analysis of Imatinib and its deuterated internal standard, this compound, in plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it highly suitable for high-throughput applications, including pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting.

References

- 1. bepls.com [bepls.com]

- 2. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phmethods.net [phmethods.net]

- 9. phmethods.net [phmethods.net]

- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Imatinib Using Imatinib-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Therapeutic Drug Monitoring (TDM) of imatinib is increasingly recognized as a valuable tool to optimize treatment outcomes due to significant inter-individual pharmacokinetic variability.[1][3] Monitoring plasma concentrations of imatinib helps in maintaining drug levels within the therapeutic window, thereby maximizing efficacy while minimizing toxicity. A widely accepted therapeutic trough concentration target for imatinib is 1000 ng/mL to achieve a good cytogenetic and molecular response.[4][5][6]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of imatinib using Imatinib-d8 as an internal standard, a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

Mechanism of Action of Imatinib

Imatinib functions as a potent and selective inhibitor of specific tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[7][8] In CML, the BCR-ABL fusion protein, a constitutively active tyrosine kinase, drives uncontrolled cell proliferation.[7][9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and subsequently inhibiting downstream signaling pathways that lead to cell proliferation and survival.[7][8][10] This targeted inhibition induces apoptosis in cancer cells.[7]

References

- 1. Therapeutic drug monitoring of imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iatdmct2017.jp [iatdmct2017.jp]

- 3. aruplab.com [aruplab.com]

- 4. Therapeutic drug monitoring for imatinib: Current status and Indian experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imatinib dose optimization based on therapeutic drug monitoring in Chinese patients with chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]